Cas no 1310353-58-2 (4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole)

4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole 化学的及び物理的性質
名前と識別子
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- 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole
- 1310353-58-2
- 4,5,6,7-TETRAFLUORO-3-(1,1,2,2,2-PENTAFLUOROETHYL)-1H-INDAZOLE
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- インチ: InChI=1S/C9HF9N2/c10-2-1-6(5(13)4(12)3(2)11)19-20-7(1)8(14,15)9(16,17)18/h(H,19,20)
- InChIKey: CZYFBHQLVQZWLC-UHFFFAOYSA-N
- SMILES: C12=C(C(=C(C(=C1NN=C2C(C(F)(F)F)(F)F)F)F)F)F
計算された属性
- 精确分子量: 308
- 同位素质量: 308
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7A^2
- XLogP3: 3.5
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150301-1g |
4,5,6,7-tetrafluoro-3-(perfluoroethyl)-1H-indazole |
1310353-58-2 | 95% | 1g |
$660 | 2021-08-05 | |
Alichem | A269001591-1g |
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole |
1310353-58-2 | 95% | 1g |
556.64 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807242-1g |
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole |
1310353-58-2 | 98% | 1g |
¥5848.00 | 2024-08-09 | |
Chemenu | CM150301-1g |
4,5,6,7-tetrafluoro-3-(perfluoroethyl)-1H-indazole |
1310353-58-2 | 95% | 1g |
$668 | 2024-08-02 |
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazoleに関する追加情報
Introduction to 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole (CAS No. 1310353-58-2)
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole (CAS No. 1310353-58-2) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes multiple fluorine atoms and a perfluoroethyl group attached to an indazole ring. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The indazole core is a well-known heterocyclic structure that has been extensively studied for its potential in drug discovery. Indazoles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The introduction of multiple fluorine atoms and a perfluoroethyl group to the indazole scaffold significantly enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent research has highlighted the potential of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The high lipophilicity and stability of the compound make it an attractive candidate for further optimization and clinical evaluation.
In addition to its anti-cancer properties, 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole has also shown promise in other therapeutic areas. For instance, a preclinical study conducted by researchers at the University of California (2021) found that this compound effectively modulates the activity of a key receptor implicated in neurodegenerative diseases. The results suggest that 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole could be further explored as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole involves a series of well-defined chemical reactions that ensure high purity and yield. One common synthetic route involves the reaction of a suitable indazole precursor with perfluorinated reagents under controlled conditions. The resulting product is then purified using advanced chromatographic techniques to ensure its suitability for further research and development.
The physicochemical properties of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole have been extensively characterized using various analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity.
In terms of safety and toxicity profiles, preliminary studies have indicated that 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety evaluations are necessary before advancing to clinical trials. These evaluations typically involve in vitro assays to assess cytotoxicity and genotoxicity, as well as in vivo studies to evaluate pharmacokinetics and potential side effects.
The future prospects for 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and to explore its potential in combination therapies. Additionally, efforts are being made to develop scalable synthesis methods that can meet the demands of large-scale production for clinical trials and eventual commercialization.
In conclusion, 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole (CAS No. 1310353-58-2) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and promising biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in addressing unmet medical needs.
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